REACTION_CXSMILES
|
[CH2:1]([SH:4])[CH2:2][SH:3].[CH3:5][OH:6].[CH3:7][O-].[Na+].[CH2:10](Cl)[CH2:11][OH:12]>>[CH2:11]([OH:12])[CH2:10][S:3][CH2:2][CH2:1][S:4][CH2:7][CH2:5][OH:6] |f:2.3|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(CS)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
C(CO)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the conclusion of the dropwise addition
|
Type
|
CUSTOM
|
Details
|
Then, sodium chloride deposited was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the resulting filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The thus obtained white crystals were recrystallized from acetone
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |